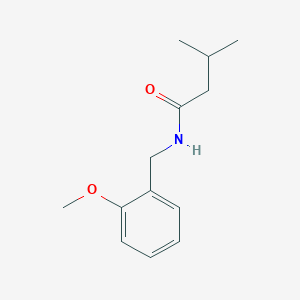
4-chloro-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a chloro group, an ethyl group, and a furan-2-ylmethyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Furan-2-ylmethyl Group: This step involves the reaction of the pyrazole derivative with furan-2-ylmethylamine under coupling conditions, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT (dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
4-chloro-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
4-chloro-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of various biological processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 4-chloro-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and pyrazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The chloro and ethyl groups may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-chloro-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide: Unique due to its specific substitution pattern.
N-(furan-2-ylmethyl)pyrazole-3-carboxamide: Lacks the chloro and ethyl groups, which may result in different biological activities.
4-chloro-2-ethylpyrazole-3-carboxamide: Lacks the furan-2-ylmethyl group, which may affect its interaction with biological targets.
Uniqueness
This compound is unique due to the combination of its chloro, ethyl, and furan-2-ylmethyl substituents, which contribute to its distinct chemical and biological properties. This unique substitution pattern may result in enhanced biological activity and specificity compared to similar compounds.
特性
IUPAC Name |
4-chloro-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-2-15-10(9(12)7-14-15)11(16)13-6-8-4-3-5-17-8/h3-5,7H,2,6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRRWRFQCFXMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-quinolinyl]methanesulfonamide](/img/structure/B5886615.png)

![[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate](/img/structure/B5886630.png)


![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5886657.png)
![1-methyl-N-[4-[(1-methylcyclopentanecarbonyl)amino]phenyl]cyclopentane-1-carboxamide](/img/structure/B5886665.png)


![4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol](/img/structure/B5886696.png)
![N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5886702.png)

